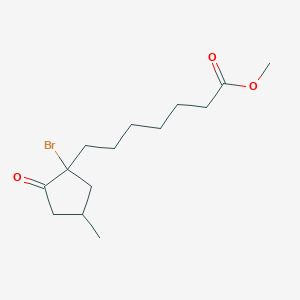
Methyl 7-(1-bromo-4-methyl-2-oxocyclopentyl)heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-(1-bromo-4-methyl-2-oxocyclopentyl)heptanoate is an organic compound with a complex structure that includes a brominated cyclopentyl ring, a heptanoate ester, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(1-bromo-4-methyl-2-oxocyclopentyl)heptanoate typically involves multiple steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a series of cyclization reactions starting from simpler organic molecules.
Esterification: The ester functional group is introduced through an esterification reaction, typically involving the reaction of a carboxylic acid with methanol in the presence of an acid catalyst.
Ketone Formation: The ketone group can be introduced through oxidation reactions, such as the oxidation of secondary alcohols using reagents like pyridinium chlorochromate (PCC).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The ketone group can undergo further oxidation to form carboxylic acids.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted cyclopentyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 7-(1-bromo-4-methyl-2-oxocyclopentyl)heptanoate involves its interactions with various molecular targets:
Molecular Targets: The bromine atom and the ketone group can interact with nucleophiles and electrophiles, respectively, facilitating various chemical reactions.
Pathways Involved: The compound can participate in pathways involving nucleophilic substitution, oxidation-reduction, and ester hydrolysis.
Comparaison Avec Des Composés Similaires
Methyl 7-(1-chloro-4-methyl-2-oxocyclopentyl)heptanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 7-(1-fluoro-4-methyl-2-oxocyclopentyl)heptanoate: Similar structure but with a fluorine atom instead of bromine.
Methyl 7-(1-iodo-4-methyl-2-oxocyclopentyl)heptanoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in Methyl 7-(1-bromo-4-methyl-2-oxocyclopentyl)heptanoate imparts unique reactivity compared to its halogenated analogs. Bromine is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, making this compound particularly useful in synthetic organic chemistry.
Propriétés
Numéro CAS |
113332-03-9 |
|---|---|
Formule moléculaire |
C14H23BrO3 |
Poids moléculaire |
319.23 g/mol |
Nom IUPAC |
methyl 7-(1-bromo-4-methyl-2-oxocyclopentyl)heptanoate |
InChI |
InChI=1S/C14H23BrO3/c1-11-9-12(16)14(15,10-11)8-6-4-3-5-7-13(17)18-2/h11H,3-10H2,1-2H3 |
Clé InChI |
LYNWXLBLCYZENO-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)C(C1)(CCCCCCC(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


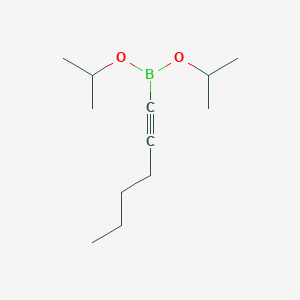
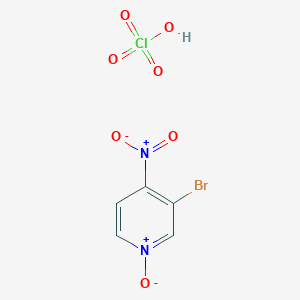
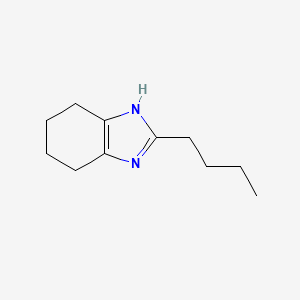
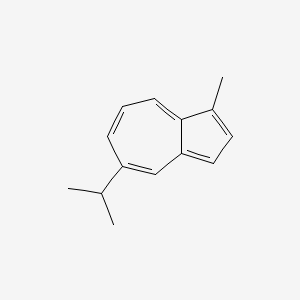
![Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-](/img/structure/B14289650.png)
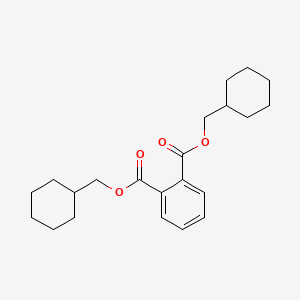
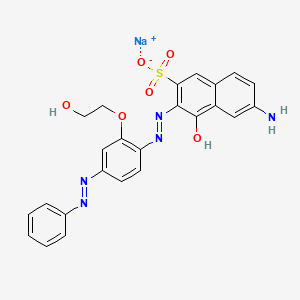
![[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14289665.png)

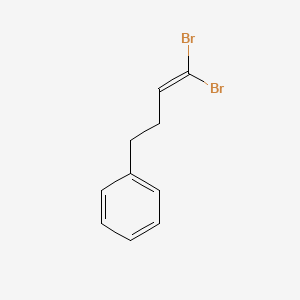
![1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14289691.png)
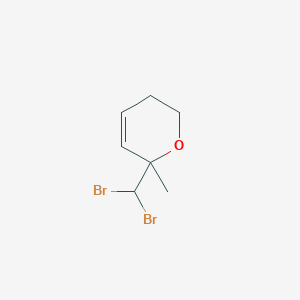
![3-Methyl-5-[(4-nitroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B14289715.png)
![2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate](/img/structure/B14289721.png)
